Vilaprisan - 1262108-14-4

Vilaprisan

Catalog Number: EVT-286050
CAS Number: 1262108-14-4
Molecular Formula: C27H29F5O4S
Molecular Weight: 544.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vilaprisan has been used in trials studying the treatment of Leiomyoma and Clinical Trial, Phase I.
Vilaprisan is an orally available progestin and selective progesterone receptor modulator (SPRM), with potential anti-progesterone and antineoplastic activities. Upon oral administration, vilaprisan competitively binds to the progesterone receptor (PR) in progesterone-responsive tissue and inhibits PR-mediated gene expression. This interferes with progesterone activity in the reproductive system and may inhibit PR-mediated proliferative effects in cells overexpressing PRs. As a result, this agent may suppress ovulation and inhibit proliferation of endometrial tissue or uterine fibroid formation.
Source and Classification

Vilaprisan is classified as a selective progesterone receptor modulator, which means it can selectively bind to and modulate the activity of progesterone receptors in the body. This classification is crucial as it allows for targeted therapeutic effects while minimizing side effects associated with non-selective hormone therapies. The compound's development was driven by the need for effective treatments with favorable pharmacokinetic properties in managing hormone-dependent diseases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Vilaprisan involves several steps, starting from hydroxyestradienone as the primary precursor. The synthetic route includes modifications to introduce specific functional groups that enhance its potency and selectivity. Key steps in the synthesis include:

  1. Formation of the Core Structure: The initial step involves converting hydroxyestradienone into an intermediate compound through various chemical reactions.
  2. Introduction of Functional Groups: Subsequent steps involve adding fluorinated groups, which are crucial for enhancing the compound's binding affinity to the progesterone receptor.
  3. Final Modifications: The final steps include purification and characterization to ensure the compound meets required specifications for further testing .
Molecular Structure Analysis

Structure and Data

Vilaprisan has a complex molecular structure characterized by a steroid backbone with several modifications that contribute to its biological activity. The chemical structure can be represented as follows:

  • Chemical Formula: C27H29F5O4S
  • InChI Key: JUFWQQVHQFDUOD-ANRPBIDPSA-N

The structure includes:

  • A steroidal core
  • Multiple fluorine atoms that enhance metabolic stability
  • A sulfonyl group that contributes to its selectivity and potency .
Chemical Reactions Analysis

Reactions and Technical Details

Vilaprisan undergoes various chemical reactions during its synthesis and metabolism, including:

  1. Oxidation: This reaction can occur at specific sites on the molecule, affecting its pharmacokinetic properties.
  2. Reduction: Certain functional groups within Vilaprisan may undergo reduction, impacting its biological activity.
  3. Conjugation Reactions: These reactions can modify the compound during metabolism, influencing its efficacy and safety profile.

Understanding these reactions is crucial for optimizing Vilaprisan's formulation for clinical use .

Mechanism of Action

Process and Data

Vilaprisan exerts its effects primarily through selective modulation of the progesterone receptor. Upon binding to the receptor, it can either activate or inhibit downstream signaling pathways depending on the target tissue:

  • Agonistic Effects: In certain tissues, Vilaprisan may mimic progesterone's action, promoting beneficial effects such as endometrial stabilization.
  • Antagonistic Effects: In other contexts, it may block progesterone's effects, which is particularly useful in conditions like endometriosis where excessive progesterone activity can exacerbate symptoms.

The dual action allows for tailored therapeutic strategies in managing hormone-dependent conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Vilaprisan exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 493.58 g/mol
  • Solubility: High aqueous solubility compared to other similar compounds, which enhances bioavailability.
  • Stability: Demonstrates good metabolic stability in human liver microsomes, indicating a lower likelihood of rapid degradation .

These properties are critical for ensuring effective dosing regimens in clinical applications.

Applications

Scientific Uses

Vilaprisan is primarily under investigation for its potential applications in treating:

  • Endometriosis: A condition characterized by the growth of endometrial tissue outside the uterus, leading to pain and infertility.
  • Uterine Fibroids: Non-cancerous growths in the uterus that can cause heavy bleeding and other complications.

Research continues to explore its efficacy and safety profile through various clinical trials, aiming to establish Vilaprisan as a viable therapeutic option in reproductive medicine .

Pharmacological Profile of Vilaprisan

Molecular Structure and Chemical Properties

Steroidal Framework and Functional Modifications

Vilaprisan (chemical name: (11β,17β)-17-hydroxy-11-[4-(methylsulfonyl)phenyl]-17-(pentafluoroethyl)estra-4,9-dien-3-one) is a synthetic steroidal compound with a molecular weight of 544.58 g/mol (chemical formula: C₂₇H₂₉F₅O₄S). Its structure retains the core gonane steroid nucleus but incorporates strategic modifications that enhance receptor binding and metabolic stability. Key functional groups include:

  • An 11β-[4-(methylsulfonyl)phenyl] substituent, critical for high-affinity progesterone receptor (PR) binding.
  • A 17α-pentafluoroethyl group instead of the traditional acetyl side chain, which increases antagonistic potency.
  • A Δ4,9-diene conjugation in ring A and B, contributing to its conformational stability [1] [4] [6].

These modifications result in a highly lipophilic molecule (logP ≈ 4.13) with low aqueous solubility (<0.1 mg/100 mL at neutral pH) [1] [5].

Biopharmaceutical Classification System (BCS) Categorization

Vilaprisan is classified as a BCS Class II drug, characterized by:

  • Low solubility: Due to high lipophilicity and crystalline structure, solubility is pH-dependent and negligible in acidic/neutral conditions.
  • High permeability: Demonstrated in Caco-2 cell assays (Papp > 10 × 10⁻⁶ cm/s), indicating efficient intestinal absorption [1] [5].
  • Absolute oral bioavailability of ~60%, attributed to presystemic metabolism primarily via CYP3A4 oxidation [5] [10].

Table 1: Physicochemical Properties of Vilaprisan

PropertyValue
Molecular FormulaC₂₇H₂₉F₅O₄S
Molecular Weight544.58 g/mol
Aqueous Solubility<0.1 mg/100 mL (pH 1–7)
logP (Partition Coefficient)4.13–4.46
BCS ClassificationClass II (Low solubility, High permeability)

Mechanism of Action at the Progesterone Receptor

Antagonistic Activity on Progesterone Receptor Isoforms (PR-A/PR-B)

Vilaprisan acts as a potent, selective progesterone receptor modulator (SPRM) with pure antagonistic activity at both human PR isoforms:

  • PR-B: Half-maximal inhibitory concentration (IC₅₀) = 0.09 nM
  • PR-A: IC₅₀ = 0.095 nM [1] [8].This potency exceeds mifepristone (reference PR antagonist) by approximately 10-fold in preclinical models [1]. Vilaprisan binds competitively to the PR ligand-binding domain, inducing a conformational change that prevents co-activator recruitment and gene transcription. This suppresses progesterone-dependent pathways in reproductive tissues [6] [9].

Selectivity Over Other Nuclear Hormone Receptors

Vilaprisan exhibits >10,000-fold selectivity for PR over related steroid receptors:

  • Glucocorticoid Receptor (GR): IC₅₀ = 957 nM (vs. 6 nM for mifepristone)
  • Androgen Receptor (AR): IC₅₀ = 47 nM (vs. 21 nM for hydroxyflutamide)
  • Estrogen Receptors (ERα/ERβ): No detectable binding or transactivation activity [1] [4].This specificity minimizes off-target effects, particularly the risk of glucocorticoid antagonism that could disrupt the hypothalamic-pituitary-adrenal axis. Clinical studies confirmed no cortisol elevation after vilaprisan administration [1].

Table 2: Receptor Selectivity Profile of Vilaprisan

ReceptorIC₅₀ (nM)Reference Compound IC₅₀ (nM)
Progesterone Receptor B0.09Mifepristone: 0.02
Progesterone Receptor A0.095Mifepristone: 0.023
Glucocorticoid Receptor957Mifepristone: 6
Androgen Receptor47OH-Flutamide: 21
Estrogen Receptor αNo effectFulvestrant: 2.0

Pharmacodynamic Interactions in Reproductive Tissues

Endometrial Gene Expression Modulation

Vilaprisan profoundly alters endometrial gene expression, inducing a characteristic progesterone receptor modulator-associated endometrial change (PAEC). Transcriptomic analyses reveal:

  • Downregulation of proliferative genes: Including AURKA (aurora kinase A), CCNB1 (cyclin B1), FOXM1 (forkhead box M1), and MKI67 (Ki-67 antigen), all critical for cell cycle progression.
  • Suppression of implantation markers: HOXA10 expression, essential for endometrial receptivity, is reduced by >80% [1] [7].These changes correlate with histological features of suppressed endometrial proliferation and glandular atrophy. Notably, gene expression normalizes after treatment cessation, indicating reversibility [1] [9].

Table 3: Key Genes Modulated by Vilaprisan in Endometrial Tissue

Gene SymbolFunctionRegulation by Vilaprisan
AURKAMitotic spindle assemblyDownregulated (↓95%)
FOXM1G1/S transition promotionDownregulated (↓89%)
MKI67Cellular proliferation markerDownregulated (↓92%)
HOXA10Endometrial receptivityDownregulated (↓83%)
MYCTranscriptional activationDownregulated (↓78%)

Ovarian Suppression and Follicular Dynamics

Vilaprisan exerts tissue-specific effects on ovarian function:

  • Follicular arrest: Co-administration with combined oral contraceptives (COCs) increases the incidence of active follicle-like structures (Hoogland score 4: 22% with vilaprisan vs. 14% with placebo). No ovulations (score 5–6) occur [3].
  • Cervical mucus alteration: Insler scores indicate increased sperm permeability due to reduced progestin-mediated mucus thickening, potentially compromising contraceptive efficacy [3].
  • Amenorrhea induction: In clinical studies, 81% of subjects receiving vilaprisan + COC reported absent withdrawal bleeding versus 0% with COC alone. This reflects direct endometrial antiproliferative effects rather than systemic ovarian suppression [3] [10].These findings indicate that vilaprisan’s primary reproductive actions are uterine-specific, with minimal direct inhibition of ovulation but significant endometrial and cervical contributions to contraceptive outcomes.

Properties

CAS Number

1262108-14-4

Product Name

Vilaprisan

IUPAC Name

(8S,11R,13S,14S,17S)-17-hydroxy-13-methyl-11-(4-methylsulfonylphenyl)-17-(1,1,2,2,2-pentafluoroethyl)-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C27H29F5O4S

Molecular Weight

544.6 g/mol

InChI

InChI=1S/C27H29F5O4S/c1-24-14-21(15-3-7-18(8-4-15)37(2,35)36)23-19-10-6-17(33)13-16(19)5-9-20(23)22(24)11-12-25(24,34)26(28,29)27(30,31)32/h3-4,7-8,13,20-22,34H,5-6,9-12,14H2,1-2H3/t20-,21+,22-,24-,25-/m0/s1

InChI Key

JUFWQQVHQFDUOD-ANRPBIDPSA-N

SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C

Solubility

Soluble in DMSO, not in water

Synonyms

BAY1002670; BAY-1002670; BAY 1002670; BAY-10-02670; BAY10-02670; BAY 10-02670; Vilaprisan

Canonical SMILES

CC12CC(C3=C4CCC(=O)C=C4CCC3C1CCC2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C

Isomeric SMILES

C[C@]12C[C@@H](C3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@]2(C(C(F)(F)F)(F)F)O)C5=CC=C(C=C5)S(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.